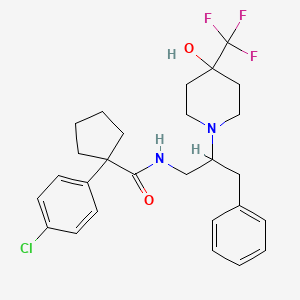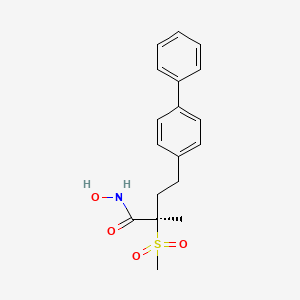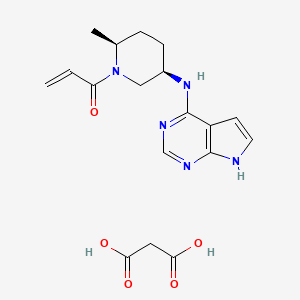
PF-06651600-Malonat
Übersicht
Beschreibung
PF 06551600 Malonat ist ein potenter und selektiver Inhibitor der Januskinase 3 (JAK3). Es ist bekannt für seine hohe Spezifität und Wirksamkeit bei der Hemmung von JAK3, mit minimaler Aktivität gegen andere Kinasen wie Januskinase 1, Januskinase 2 und Tyrosinkinase 2 . Diese Verbindung hat ein erhebliches Potenzial gezeigt, Immunantworten zu modulieren, und wurde ausgiebig auf ihre therapeutischen Anwendungen bei Autoimmunerkrankungen untersucht .
Wissenschaftliche Forschungsanwendungen
PF 06551600 Malonat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung zur Untersuchung der JAK3-Signalwege verwendet.
Biologie: In der Forschung eingesetzt, um die Differenzierung und Funktion von Immunzellen zu verstehen.
Medizin: Auf sein Potenzial für therapeutische Anwendungen bei Autoimmunerkrankungen wie rheumatoider Arthritis und Multipler Sklerose untersucht.
Industrie: Bei der Entwicklung neuer Medikamente verwendet, die auf JAK3 abzielen.
Wirkmechanismus
PF 06551600 Malonat übt seine Wirkungen aus, indem es selektiv JAK3 hemmt. Diese Hemmung verhindert die Phosphorylierung des Signaltransduktors und Aktivators der Transkription 5 (STAT5), die durch Interleukine wie IL-2, IL-4, IL-7 und IL-15 induziert wird . Durch die Blockierung dieses Signalwegs unterdrückt die Verbindung die Differenzierung und Funktion von T-Helferzellen, insbesondere Th1- und Th17-Zellen .
Wirkmechanismus
Target of Action
PF-06651600 malonate, also known as Ritlecitinib , is a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . JAK3 is a protein that plays a crucial role in the signaling pathways of various cytokines and growth factors essential for hematopoiesis and immune cell function .
Mode of Action
PF-06651600 malonate specifically targets the ATP (adenosine triphosphate)-binding domain of JAK3 . It binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue . This makes PF-06651600 a highly selective and irreversible JAK3 inhibitor .
Biochemical Pathways
The inhibition of JAK3 by PF-06651600 malonate leads to the suppression of the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . The compound inhibits the phosphorylation of STAT5, induced by IL-2, IL-4, IL-7, and IL-15 .
Pharmacokinetics
It is also mentioned that the PF-06651600 malonate has good stability, water solubility, and hygroscopicity .
Result of Action
The molecular effect of PF-06651600 malonate is the inhibition of JAK3, which leads to the suppression of the JAK-STAT signaling pathway . This results in the modulation of immune response, as JAK-STAT pathway plays a critical role in immune cell function . On a cellular level, it suppresses Th1 and Th17 T-cell differentiation and function .
Action Environment
The effectiveness of PF-06651600 malonate can be influenced by various environmental factors. For instance, the compound has been studied in the context of different diseases such as alopecia areata, rheumatoid arthritis, Crohn’s disease, and ulcerative colitis
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PF 06551600 Malonat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Der erste Schritt beinhaltet die Synthese des Pyrrolo[2,3-d]pyrimidin-Kerns.
Modifikationen der funktionellen Gruppen:
Malonat-Addition: Der letzte Schritt umfasst die Addition der Malonatgruppe, um die vollständige Verbindung zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von PF 06551600 Malonat folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren, automatisierter Synthese und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
PF 06551600 Malonat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Piperidinyl- und Propenongruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Nukleophile wie Amine und Thiole.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von PF 06551600 Malonat, die für weitere Studien und Anwendungen verwendet werden können .
Analyse Chemischer Reaktionen
Types of Reactions
PF 06551600 malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and propenone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of PF 06551600 malonate, which can be used for further studies and applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tofacitinib: Ein Pan-JAK-Inhibitor mit Aktivität gegen JAK1, JAK2 und JAK3.
Ruxolitinib: Ein selektiver Inhibitor von JAK1 und JAK2.
Baricitinib: Ein weiterer JAK1- und JAK2-Inhibitor.
Einzigartigkeit
PF 06551600 Malonat zeichnet sich durch seine hohe Selektivität für JAK3 aus, wodurch die Wahrscheinlichkeit von Off-Target-Effekten verringert und sein therapeutisches Potenzial bei der Behandlung von Autoimmunerkrankungen erhöht wird .
Eigenschaften
IUPAC Name |
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O.C3H4O4/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;4-2(5)1-3(6)7/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);1H2,(H,4,5)(H,6,7)/t10-,11+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPMPSGDPRHZCG-VZXYPILPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140301-97-7 | |
| Record name | Propanedioic acid, compd. with 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-2-propen-1-one (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140301-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ritlecitinib malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2140301977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RITLECITINIB MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132LF5WGH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


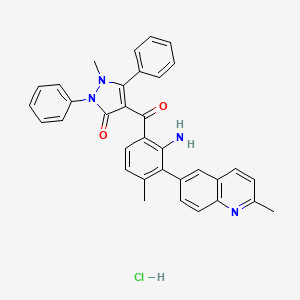

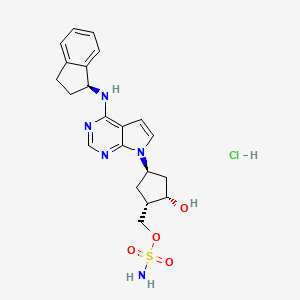
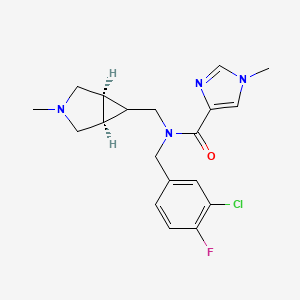
![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)

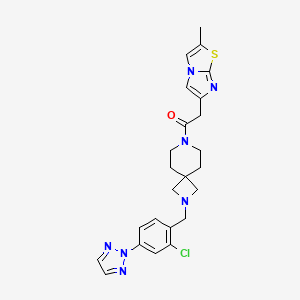
![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B609931.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B609932.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B609933.png)

